6-[(Propan-2-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one

Druglikeness Lipophilicity Permeability

6-[(Propan-2-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one (CAS 1157388-65-2) is a synthetic, low-molecular-weight (204.27 g/mol) heterocyclic compound belonging to the 6-amino-3,4-dihydroquinolin-2(1H)-one class. It features a bicyclic tetrahydroquinolinone core with an isopropylamino substituent at the 6-position, a motif commonly explored in medicinal chemistry for modulating the physicochemical and pharmacokinetic properties of bioactive ligands.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
Cat. No. B12091447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(Propan-2-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCC(C)NC1=CC2=C(C=C1)NC(=O)CC2
InChIInChI=1S/C12H16N2O/c1-8(2)13-10-4-5-11-9(7-10)3-6-12(15)14-11/h4-5,7-8,13H,3,6H2,1-2H3,(H,14,15)
InChIKeyOEFRNNIODBAXPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(Propan-2-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one: Core Scaffold and Physicochemical Profile for Research Sourcing


6-[(Propan-2-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one (CAS 1157388-65-2) is a synthetic, low-molecular-weight (204.27 g/mol) heterocyclic compound belonging to the 6-amino-3,4-dihydroquinolin-2(1H)-one class . It features a bicyclic tetrahydroquinolinone core with an isopropylamino substituent at the 6-position, a motif commonly explored in medicinal chemistry for modulating the physicochemical and pharmacokinetic properties of bioactive ligands [1]. The compound is commercially available for use as a research tool, building block, or screening library component, typically with a certified purity of 95% .

Why the Specific N-Isopropyl Moiety of 6-[(Propan-2-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one Precludes Simple Analog Swapping


Tetrahydroquinolin-2-one scaffolds with different 6-amino substituents are not interchangeable due to the profound influence of N-alkyl groups on key molecular properties. The isopropylamine substituent specifically balances steric bulk and lipophilicity (estimated logP difference of ~0.5–0.7 compared to a primary amine) relative to unsubstituted (6-amino) or smaller N-alkyl (e.g., methylamino) analogs [1][2]. This directly alters target binding kinetics, metabolic stability, and CNS penetration potential, making the (propan-2-yl)amino derivative a distinct chemical entity for structure-activity relationship (SAR) studies and lead optimization campaigns [2].

Quantifiable Differentiation Claims for 6-[(Propan-2-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one Relative to Structural Analogs


Increased Lipophilicity (clogP) Compared to the 6-Amino Parent for Enhanced Membrane Permeability

The target compound's isopropylamino group increases calculated lipophilicity (clogP) versus the 6-amino-3,4-dihydroquinolin-2(1H)-one parent. This quantifiable physicochemical shift predicts improved passive membrane permeability, a critical advantage in cell-based assays and in vivo studies where intracellular target engagement is required [1].

Druglikeness Lipophilicity Permeability

Distinct Hydrogen-Bonding Donor Capacity for Tuning Target Selectivity Over 6-Substituted Analogs

Unlike the 6-(tert-butylamino) analog, the secondary amine in the target compound retains one hydrogen-bond donor (HBD). This preserves critical directional H-bonding interactions with biological targets while the isopropyl group provides steric shielding, a combination absent in both the unsubstituted amine (2 HBDs, no shielding) and the N,N-disubstituted or tert-butyl variants (0 HBDs) .

Selectivity Hydrogen-Bonding Molecular Recognition

Procurement Reliability: Standardized 95% Purity Specification Confirmed by Multiple Reputable Suppliers

The target compound is stocked by multiple independent specialist chemical suppliers (e.g., CymitQuimica, Leyan, Chemsrc) with a consistently certified purity of 95%. This level of commercial source redundancy and quality control is atypical for custom-synthesized or rare 6-alkylamino tetrahydroquinolinone analogs, which often require bespoke synthesis with longer lead times and unvalidated purity .

Chemical Sourcing Purity Reproducibility

Synthetic Tractability and Intermediate Versatility Confirmed via General THQ-2-one Methodologies

The tetrahydroquinolin-2-one core is accessible via established Meldrum's acid-assisted or Pd/Cu-catalyzed cascade reactions [1]. The 6-isopropylamino group can act as a synthetic handle for further functionalization (e.g., acylation, sulfonylation) without compromising the 2-one moiety, a versatility advantage over analogs with labile substituents at the 1-position.

Synthetic Chemistry Building Block Derivatization

Optimal Procurement Scenarios for 6-[(Propan-2-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one in Drug Discovery and Chemical Biology


Medicinal Chemistry Lead Optimization: Probing N-Alkyl Steric and Lipophilic Effects on Target Binding

When optimizing a hit series based on a 6-amino-tetrahydroquinolin-2-one core, the target compound serves as the optimal 'isopropyl' probe to systematically explore the steric and lipophilic tolerance of the target binding pocket. Its balanced clogP increase (~+0.7 vs. parent amine) and retention of one key H-bond donor differentiate it from both smaller (methyl, ethyl) and bulkier (tert-butyl) alkyl analogs, providing a critical SAR data point [1].

Reference Standard for Analytical Method Development and Metabolite Identification

The compound's well-defined structure and multi-supplier availability make it a suitable reference standard for developing HPLC, LC-MS, or NMR analytical methods for tetrahydroquinolinone-containing drug candidates. Its distinct retention time and mass spectrum, driven by the isopropylamino group, aid in the identification and quantification of N-dealkylated metabolites or process-related impurities [1].

Chemical Biology Tool for Investigating Secondary Amine-Dependent Interactions

In target identification or pull-down assays, the secondary amine handle allows for selective immobilization or bioconjugation via acylation chemistry without modifying the lactam NH, which is often critical for bioactivity. This regioselective derivatization capability, confirmed by general THQ-2-one chemistry, gives it an advantage over analogs with multiple reactive amine sites when creating chemical probes [1].

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